molecular formula C13H15N3Si B8736023 4-Phenyl-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile CAS No. 89864-91-5

4-Phenyl-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile

Cat. No. B8736023
Key on ui cas rn: 89864-91-5
M. Wt: 241.36 g/mol
InChI Key: AMUJQHNDLRVKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745638B2

Procedure details

n-Butyl lithium (2.7 M solution in heptane) (3.3 ml, 9 mmol) was added drop wise to a stirred solution of trimethylsilyl diazomethane (2 M solution in diethyl ether) (4.5 ml, 9 mmol) in anhydrous THF (10 ml) at −78° C. under a nitrogen atmosphere, then stirred for a further 30 minutes. To this was added drop wise a solution of 2-benzylidene-but-3-yne nitrile (920 mg; 6 mmol) in anhydrous THF (5 ml), the mixture stirred for 30 minutes at −78° C. then gradually allowed to warm to room temperature overnight. The reaction mixture was diluted with ethyl acetate (30 ml) then washed with saturated ammonium chloride solution followed by brine. The ethyl acetate layer was separated, dried (MgSO4), filtered and evaporated. The crude product was purified by flash column chromatography eluting with 1:8 then 1:4 ethyl acetate/hexane and the product containing fractions combined and evaporated to give 1.0 g of 4-phenyl-5-trimethylsilanyl-1H-pyrazole-3-carbonitrile.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-benzylidene-but-3-yne nitrile
Quantity
920 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][Si:7]([CH:10]=[N+:11]=[N-:12])([CH3:9])[CH3:8].[CH:13](=[C:20](C#C)[C:21]#[N:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1.C(OCC)(=O)C>[C:14]1([C:13]2[C:20]([C:21]#[N:22])=[N:12][NH:11][C:10]=2[Si:7]([CH3:9])([CH3:8])[CH3:6])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.5 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2-benzylidene-but-3-yne nitrile
Quantity
920 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=C(C#N)C#C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes at −78° C.
Duration
30 min
WASH
Type
WASH
Details
then washed with saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 1:8
ADDITION
Type
ADDITION
Details
1:4 ethyl acetate/hexane and the product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=NNC1[Si](C)(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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